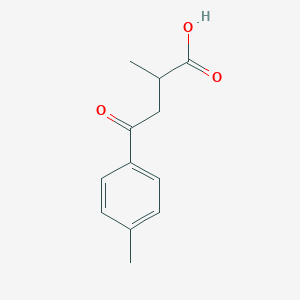

2-Methyl-4-oxo-4-(p-tolyl)butyric acid

説明

This structure differentiates it from simpler butyric acid derivatives, such as methyl butyrate or ethyl butyrate, by introducing both steric and electronic modifications. The compound is listed in commercial catalogs (e.g., Shanghai PI Chemical Co.) alongside analogs like 2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid and 2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid . Its applications are likely in pharmaceutical or chemical synthesis, given the structural complexity and functional groups that may interact with biological targets or serve as intermediates.

特性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC名 |

2-methyl-4-(4-methylphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C12H14O3/c1-8-3-5-10(6-4-8)11(13)7-9(2)12(14)15/h3-6,9H,7H2,1-2H3,(H,14,15) |

InChIキー |

UEOKILRKFFJCLT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The para-tolyl group in 2-Methyl-4-oxo-4-(p-tolyl)butyric acid contributes to its hydrophobicity compared to derivatives with polar substituents. For example:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Impact on Properties |

|---|---|---|---|---|

| 2-Methyl-4-oxo-4-(p-tolyl)butyric acid | C₁₂H₁₄O₃ | ~206.24* | p-Tolyl (methylphenyl) | Increased lipophilicity; moderate electron-donating effects |

| 2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid | C₁₁H₁₁FO₃ | 210.20 | 3'-Fluorophenyl | Enhanced acidity (electron-withdrawing F); improved metabolic stability |

| 2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid | C₁₂H₁₁F₃O₃ | 260.21 | 4'-Trifluoromethylphenyl | Strong electron-withdrawing effects; higher thermal stability |

*Calculated based on analogs in .

- Electron-Donating vs. In contrast, fluorine and trifluoromethyl groups withdraw electrons, increasing the compound’s acidity and altering its interaction with enzymes or receptors .

- Solubility : Fluorinated derivatives may exhibit lower aqueous solubility due to increased hydrophobicity, whereas the trifluoromethyl group’s bulkiness could hinder crystallization .

Research Findings and Industrial Relevance

- Extraction and Synthesis : High-pressure CO₂ extraction methods, effective for butyric acid recovery (50 bar CO₂ improved distribution coefficient to 0.42), could be adapted for purifying 2-Methyl-4-oxo-4-(p-tolyl)butyric acid, though its higher molecular weight may necessitate optimized conditions .

- Microencapsulation : Laminar clays used to protect butyric acid in post-weaning rabbit diets might also stabilize this compound for controlled release in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。